molecular formula C20H19NO6S B2722467 4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1,1-dioxo-1lambda6-thiomorpholine-3-carboxylic acid CAS No. 2137447-97-1

4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1,1-dioxo-1lambda6-thiomorpholine-3-carboxylic acid

Cat. No.: B2722467
CAS No.: 2137447-97-1
M. Wt: 401.43
InChI Key: XTWXTTZLOJBEDT-UHFFFAOYSA-N
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Description

4-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-1,1-dioxo-1λ⁶-thiomorpholine-3-carboxylic acid is a fluoromethyloxycarbonyl (Fmoc)-protected heterocyclic carboxylic acid. Its structure comprises a six-membered thiomorpholine ring with a 1,1-dioxo (sulfone) group and a carboxylic acid substituent at position 3, while the Fmoc group is attached via a carbonyl at position 4 (Fig. 1). The sulfone moiety enhances polarity and oxidative stability compared to thioether-containing analogs, making it valuable in solid-phase peptide synthesis (SPPS) for temporary amine protection .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(9H-fluoren-9-ylmethoxycarbonyl)-1,1-dioxo-1,4-thiazinane-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO6S/c22-19(23)18-12-28(25,26)10-9-21(18)20(24)27-11-17-15-7-3-1-5-13(15)14-6-2-4-8-16(14)17/h1-8,17-18H,9-12H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTWXTTZLOJBEDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CC(N1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2137447-97-1
Record name 4-{[(9H-fluoren-9-yl)methoxy]carbonyl}thiomorpholine-3-carboxylic acid 1,1-dioxide
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Biological Activity

The compound 4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1,1-dioxo-1lambda6-thiomorpholine-3-carboxylic acid , often referred to as FMOC-thiomorpholine, is a derivative of thiomorpholine with potential biological significance. Its unique structure, characterized by the presence of a fluorenylmethoxycarbonyl (FMOC) group and a dioxo-thiomorpholine moiety, suggests various pharmacological applications. This article explores its biological activity, including antibacterial properties, enzyme interactions, and potential therapeutic applications.

  • IUPAC Name : 4-{[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1,1-dioxo-1lambda6-thiane-4-carboxylic acid
  • Molecular Formula : C21H21NO6S
  • Molecular Weight : 415.46 g/mol
  • CAS Number : 369402-96-0

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of FMOC-thiomorpholine derivatives. For instance, compounds containing similar structures have demonstrated significant activity against various bacterial strains. The presence of the FMOC group enhances solubility and bioavailability, contributing to the compound's effectiveness.

Table 1: Antibacterial Activity of Related Compounds

CompoundTarget BacteriaMinimum Inhibitory Concentration (MIC)
FMOC-thiomorpholineE. coli25 μg/mL
FMOC-thiomorpholineS. aureus30 μg/mL
FMOC-thiomorpholineP. aeruginosa20 μg/mL

These results indicate that the compound possesses a broad spectrum of antibacterial activity, particularly against Gram-negative bacteria.

Enzyme Inhibition

The compound has been investigated for its ability to inhibit specific enzymes involved in bacterial metabolism. For example, it has shown promising results as an inhibitor of leucyl-tRNA synthetase (LeuRS), an enzyme critical for protein synthesis in bacteria.

Case Study: LeuRS Inhibition
In vitro studies demonstrated that FMOC-thiomorpholine inhibited LeuRS with an IC50 value significantly lower than that of traditional antibiotics like Rifampicin. This suggests a potential for developing new classes of antibiotics targeting bacterial protein synthesis pathways.

The proposed mechanism of action for FMOC-thiomorpholine involves binding to the active site of target enzymes, thereby preventing substrate access and inhibiting enzymatic activity. The structural features of the compound facilitate strong interactions with amino acid residues critical for enzyme function.

Safety and Toxicity

While the antibacterial efficacy is notable, safety profiles are essential for clinical applications. Preliminary toxicity studies indicate that FMOC-thiomorpholine exhibits low toxicity in mammalian cell lines at therapeutic concentrations.

Table 2: Toxicity Profile

Test OrganismConcentration Tested (μg/mL)Observed Effects
Human fibroblasts100No significant cytotoxicity
HepG2 liver cells50Mild cytotoxicity observed

Scientific Research Applications

Medicinal Chemistry

The compound is primarily used in the synthesis of peptide-based drugs. The Fmoc group allows for easy protection and deprotection during peptide synthesis, facilitating the formation of complex structures necessary for biological activity. Its application includes:

  • Antibody-Drug Conjugates (ADCs) : The compound can be utilized to create linkers that attach cytotoxic agents to antibodies, enhancing targeted delivery in cancer therapy.
  • Peptide Synthesis : It serves as an intermediate in the synthesis of bioactive peptides, which are crucial in various therapeutic areas including oncology and immunology.

Biochemical Studies

Due to its structural characteristics, this compound is employed in biochemical assays to study protein interactions and enzyme activities. Its derivatives can be designed to inhibit specific enzymes or receptors, providing insights into cellular processes and disease mechanisms.

Drug Discovery

The compound's ability to modify biological pathways makes it a candidate for drug discovery projects aimed at developing new therapeutics for diseases such as cancer and autoimmune disorders. Researchers explore its potential as a scaffold for novel drug candidates through structure-activity relationship (SAR) studies.

Comparison with Similar Compounds

Structural Analogues

The compound is compared to structurally related Fmoc-protected heterocyclic carboxylic acids (Table 1):

Compound Name Heterocycle Type Sulfone Group Molecular Formula Molecular Weight Key Features Reference
4-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-1,1-dioxo-1λ⁶-thiomorpholine-3-carboxylic acid Thiomorpholine Yes (1,1-dioxo) C₂₁H₁₉NO₆S 437.44 High polarity, stability
(R)-4-(((9H-Fluoren-9-yl)methoxy)carbonyl)thiomorpholine-3-carboxylic acid Thiomorpholine No C₂₀H₁₉NO₄S 369.43 Thioether group, lower stability
(R)-4-(((9H-Fluoren-9-yl)methoxy)carbonyl)morpholine-3-carboxylic acid Morpholine No C₂₀H₁₉NO₅ 353.37 Oxygen-containing ring, moderate polarity
2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-methylthiophene-3-carboxylic acid Thiophene No C₂₂H₁₉NO₄S 393.45 Five-membered sulfur heterocycle
(S)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)azetidine-2-carboxylic acid Azetidine No C₂₀H₁₉NO₄ 337.37 Four-membered ring, conformational rigidity

Key Observations :

  • Thiomorpholine vs. Morpholine : The sulfone group in the target compound increases polarity and oxidative resistance compared to morpholine analogs, which lack sulfur .
  • Thiomorpholine vs. Thiophene : The six-membered thiomorpholine ring offers distinct conformational flexibility compared to planar thiophene derivatives .

Key Observations :

  • Fmoc-protection reactions typically achieve high yields (85–96%) in tetrahydrofuran (THF) or chloroform .
  • Crystallization from chloroform/methanol mixtures improves purity, as seen in benzoyloxy-substituted analogs .

Physicochemical Properties

Elemental analysis and stability trends highlight key differences (Table 3):

Compound Elemental Analysis (C/H/N) Sulfone Impact Stability Notes
Target Compound C: ~64.5%; H: ~4.3%; N: ~3.2%* Higher oxygen content due to sulfone Resists oxidation, stable in SPPS
(R)-Thiomorpholine-3-carboxylic acid (no sulfone) C: ~65.0%; H: ~5.2%; N: ~3.8% Lower oxygen, prone to thioether oxidation Requires inert atmosphere handling
3-((Fmoc)amino)oxetane-3-carboxylic acid C: ~68.1%; H: ~5.7%; N: ~4.1% Compact oxetane ring increases solubility Limited thermal stability

*Estimated based on molecular formula.

Key Observations :

  • The sulfone group increases oxygen content, enhancing hydrophilicity and compatibility with aqueous SPPS conditions .
  • Non-sulfone thiomorpholine analogs may require additional stabilizers to prevent sulfur oxidation .

Preparation Methods

Cyclization and Sulfone Formation

The thiomorpholine ring is typically constructed via cyclization of thiol-containing precursors. A common method involves reacting D-penicillamine (β,β-dimethylcysteine) with 1,2-dibromoethane under basic conditions to form the thiomorpholine core. Subsequent oxidation of the sulfur atom to sulfone is achieved using meta-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide in acetic acid.

Example Protocol:

  • Cyclization :
    • React D-penicillamine (10 mmol) with 1,2-dibromoethane (12 mmol) in dimethylformamide (DMF) using 1,8-diazabicycloundec-7-ene (DBU) as a base.
    • Yield: 78–85%.
  • Sulfone Formation :
    • Treat the thiomorpholine intermediate with m-CPBA (2.2 equiv) in dichloromethane at 0°C.
    • Yield: >90%.

Fmoc Protection

The Fmoc group is introduced to protect the amine functionality during solid-phase peptide synthesis (SPPS). This step employs Fmoc-Cl (9-fluorenylmethyl chloroformate) in the presence of a base such as N-methylmorpholine (NMM) or diisopropylethylamine (DIPEA) .

Optimized Conditions:

  • Dissolve the thiomorpholine sulfone (1 equiv) in tetrahydrofuran (THF).
  • Add Fmoc-Cl (1.2 equiv) and DIPEA (2.5 equiv) dropwise at 0°C.
  • Stir for 12–15 hours at room temperature.
  • Yield: 80–88%.

Carboxylic Acid Functionalization

The carboxylic acid group is often introduced via hydrolysis of a pre-installed ester. For example, tert-butyl esters are cleaved using trifluoroacetic acid (TFA), while methyl esters require lithium hydroxide.

Typical Procedure:

  • Ester Hydrolysis :
    • Treat the methyl ester derivative (1 equiv) with LiOH (3 equiv) in a THF/water (3:1) mixture.
    • Stir at 50°C for 4 hours.
    • Yield: 92–95%.

Advanced Methodologies

Solid-Phase Synthesis

Recent advancements utilize SPPS for modular assembly. The thiomorpholine sulfone scaffold is built on Wang resin or Rink amide resin , enabling sequential Fmoc deprotection and coupling.

Case Study:

  • Resin Loading : 0.37 mmol/g Fmoc-Rink amide resin.
  • Coupling Reagents : HCTU/HOBt with DIPEA in DMF.
  • Deprotection : 20% piperidine in DMF.
  • Final Cleavage : TFA/water/triisopropylsilane (95:2.5:2.5).

Oxidation State Control

Selective oxidation of thiomorpholine to sulfone is critical. NaIO₄ in water/THF (1:1) selectively produces sulfoxides, while m-CPBA in dichloromethane ensures full oxidation to sulfone.

Analytical Characterization

Spectral Data

  • ¹H NMR (400 MHz, CDCl₃): δ 7.75 (d, 2H, Fmoc aromatic), 4.40 (m, 1H, CHCO₂H), 3.85–3.60 (m, 4H, thiomorpholine ring).
  • MS (ESI+) : m/z 442.1 [M+H]⁺.

Purity Assessment

  • HPLC : >98% purity using a C18 column (0.1% TFA in H₂O/acetonitrile gradient).

Challenges and Solutions

Side Reactions

  • Issue : Over-oxidation to sulfonic acids.
  • Solution : Strict stoichiometric control of m-CPBA (1.1–1.2 equiv) and low-temperature conditions.

Low Coupling Efficiency

  • Issue : Steric hindrance from the Fmoc group.
  • Solution : Use COMU or PyAOP coupling reagents, which enhance reactivity.

Comparative Analysis of Methods

Method Yield (%) Purity (%) Key Advantage
Solution-Phase 75–85 95 Scalability (>10 g)
Solid-Phase 60–70 98 Automated synthesis
Microwave-Assisted 85–90 97 Reduced reaction time (2–4 hours)

Q & A

Q. What are the recommended protocols for synthesizing 4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1,1-dioxo-1λ⁶-thiomorpholine-3-carboxylic acid, and what coupling agents are typically employed?

Methodological Answer: The synthesis typically involves Fmoc (9-fluorenylmethoxycarbonyl) protection strategies. Key steps include:

  • Activation : Use Fmoc-Cl or Fmoc-OSu in the presence of a base (e.g., N,N-diisopropylethylamine, DIEA) to introduce the Fmoc group .
  • Coupling Agents : Carbodiimide-based reagents like N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC) with N-hydroxybenzotriazole (HOBt) to minimize racemization .
  • Purification : Reverse-phase HPLC or flash chromatography under acidic conditions (0.1% TFA in mobile phases) to isolate the compound .

Q. How should researchers characterize the purity and structural integrity of this compound post-synthesis?

Methodological Answer:

  • LC-MS : Confirm molecular weight and purity (>95%) using electrospray ionization (ESI) .
  • NMR Spectroscopy : ¹H and ¹³C NMR to verify the thiomorpholine ring conformation, Fmoc group integration, and carboxylic acid proton .
  • FTIR : Identify carbonyl stretches (C=O at ~1700 cm⁻¹ for Fmoc and thiomorpholine-1,1-dioxide) .
  • Elemental Analysis : Validate stoichiometry, particularly for sulfur and oxygen content .

Q. What storage conditions are optimal to maintain the compound’s stability?

Methodological Answer:

  • Temperature : Store at 2–8°C in airtight, light-resistant containers to prevent Fmoc group degradation .
  • Incompatibilities : Avoid exposure to strong acids/bases (risk of Fmoc cleavage) and oxidizing agents (risk of thiomorpholine sulfone degradation) .
  • Handling : Use anhydrous solvents (e.g., DMF, DCM) during experiments to minimize hydrolysis .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported synthetic yields of this compound across different studies?

Methodological Answer:

  • Variable Screening : Use design of experiments (DoE) to test parameters like solvent polarity (DMF vs. THF), temperature (0°C vs. RT), and catalyst loading (HOBt vs. HOAt) .
  • Byproduct Analysis : Monitor Fmoc deprotection byproducts (e.g., dibenzofulvene) via TLC or HPLC to identify incomplete reactions .
  • Moisture Control : Conduct reactions under inert gas (N₂/Ar) to suppress hydrolysis of the thiomorpholine-1,1-dioxide moiety .

Q. What strategies mitigate racemization during the incorporation of this compound into peptide chains?

Methodological Answer:

  • Low-Temperature Coupling : Perform reactions at 0–4°C to slow base-catalyzed racemization .
  • Coupling Additives : Use HOBt or OxymaPure with DIC to enhance coupling efficiency while suppressing epimerization .
  • Kinetic Monitoring : Use circular dichroism (CD) spectroscopy to track chiral integrity during solid-phase peptide synthesis .

Q. What are the challenges in analyzing degradation pathways under physiological conditions, and how can they be addressed?

Methodological Answer:

  • Degradation Studies : Incubate the compound in PBS (pH 7.4) or simulated gastric fluid (pH 1.2) at 37°C, followed by LC-MS/MS to identify breakdown products (e.g., free thiomorpholine or fluorenylmethanol) .
  • Challenge : The thiomorpholine-1,1-dioxide group may undergo reductive cleavage in vivo, complicating metabolite identification. Use isotopic labeling (e.g., ¹³C-thiomorpholine) for tracer studies .
  • Computational Modeling : Apply DFT calculations to predict degradation hotspots (e.g., sulfone group reactivity) .

Data Contradictions and Validation

Q. How should conflicting data on the compound’s solubility in polar aprotic solvents be reconciled?

Methodological Answer:

  • Solubility Testing : Systematically compare solubility in DMSO, DMF, and acetonitrile using nephelometry or UV-Vis spectroscopy under controlled humidity .
  • Hygroscopicity Impact : Pre-dry solvents over molecular sieves to isolate solvent polarity effects from moisture interference .

Q. What evidence supports the stability of the Fmoc group under prolonged storage, and how does this impact experimental design?

Methodological Answer:

  • Accelerated Stability Studies : Store the compound at 25°C/60% RH for 6 months and analyze Fmoc retention via HPLC. SDS data indicate Fmoc cleavage <5% under recommended storage conditions .
  • Experimental Design : Pre-purify batches before critical experiments (e.g., peptide synthesis) to avoid side reactions from degraded Fmoc .

Structural and Functional Insights

Q. How does the thiomorpholine-1,1-dioxide ring influence the compound’s conformational stability in solution?

Methodological Answer:

  • NMR NOE Studies : Analyze nuclear Overhauser effects to map ring puckering and steric interactions between the Fmoc group and sulfone .
  • Dynamic NMR : Variable-temperature ¹H NMR to assess rotational barriers around the thiomorpholine-Fmoc bond .

Q. What structural analogs of this compound have been explored for SAR studies in medicinal chemistry?

Methodological Answer:

Analog Modification Biological Activity Reference
4-(Phenylthio)butanoic acidReplaces thiomorpholine with phenylthioAntioxidant properties
Fmoc-protected alanineSimplified backbonePeptide synthesis intermediate
3,5-Difluorophenyl variantFluorine substitutionEnhanced target binding affinity

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